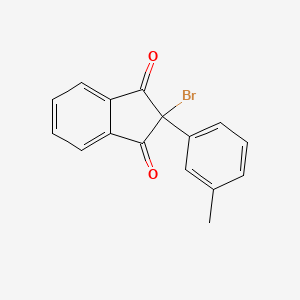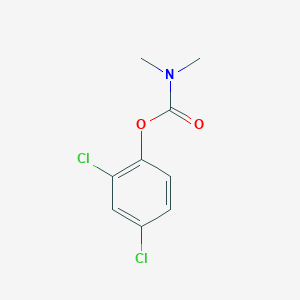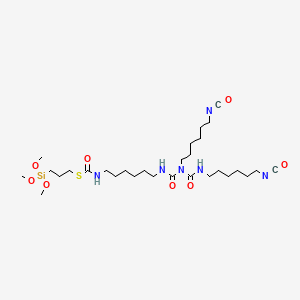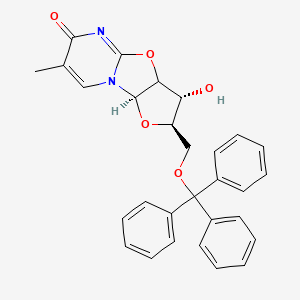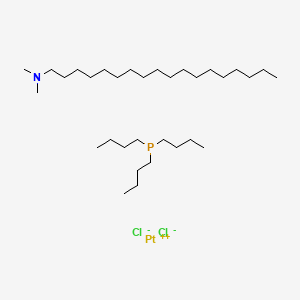
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is a complex organometallic compound. It is known for its unique chemical properties and potential applications in various scientific fields. The compound consists of a platinum center coordinated with dichloro, N,N-dimethyl-1-octadecanamine, and tributylphosphine ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- typically involves the reaction of platinum(II) chloride with N,N-dimethyl-1-octadecanamine and tributylphosphine. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and solvents is crucial to obtain a product suitable for industrial applications.
化学反応の分析
Types of Reactions
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo ligand exchange reactions where the dichloro or tributylphosphine ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halide salts, phosphines, and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, toluene, and ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while redox reactions may produce platinum compounds with altered oxidation states.
科学的研究の応用
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including advanced polymers and coatings.
作用機序
The mechanism of action of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- involves its interaction with molecular targets such as DNA, proteins, and enzymes. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triphenylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(triethylphosphine)
- Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(trimethylphosphine)
Uniqueness
Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)- is unique due to its specific ligand combination, which imparts distinct chemical properties and reactivity. The presence of the tributylphosphine ligand, in particular, influences the compound’s solubility, stability, and catalytic activity, distinguishing it from other similar platinum complexes.
This detailed article provides a comprehensive overview of Platinum, dichloro(N,N-dimethyl-1-octadecanamine)(tributylphosphine)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
68928-30-3 |
|---|---|
分子式 |
C32H70Cl2NPPt |
分子量 |
765.9 g/mol |
IUPAC名 |
N,N-dimethyloctadecan-1-amine;platinum(2+);tributylphosphane;dichloride |
InChI |
InChI=1S/C20H43N.C12H27P.2ClH.Pt/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h4-20H2,1-3H3;4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
RJFPNKVBCJBIRY-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CCCCP(CCCC)CCCC.[Cl-].[Cl-].[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


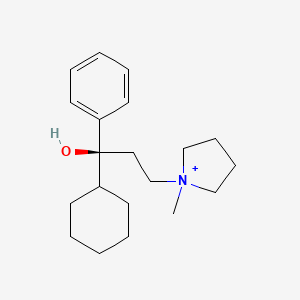
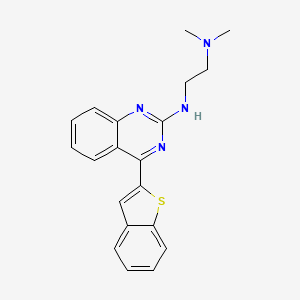
![2-cyclobutyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15196021.png)
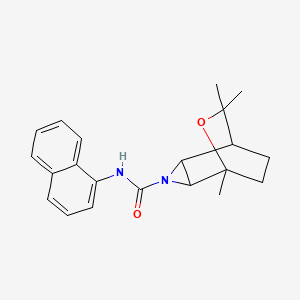
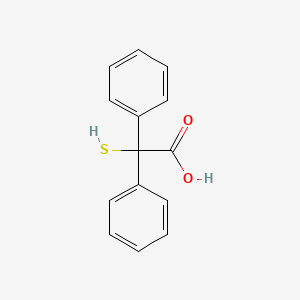
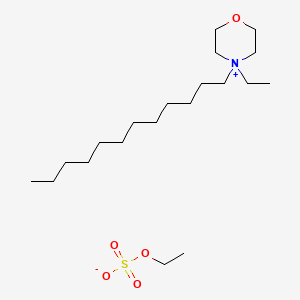


![2-(2-Diethylaminoethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B15196057.png)

